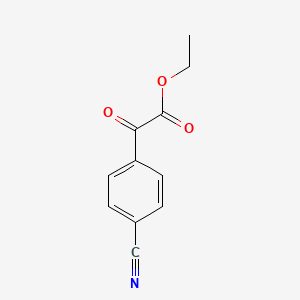

Ethyl 4-cyanobenzoylformate

Description

Significance of α-Keto Esters as Synthetic Intermediates

α-Keto esters are a class of organic compounds that possess two adjacent carbonyl groups: a ketone and an ester. This unique structural motif makes them highly valuable and versatile intermediates in the field of organic synthesis. mdpi.com Their utility stems from the presence of multiple reactive sites, which allow for a diverse range of chemical transformations. mdpi.com

These compounds serve as crucial building blocks for the synthesis of a wide array of more complex molecules, including natural product analogs, pharmaceuticals, and agrochemicals. mdpi.com For instance, they are immediate precursors to other vital organic compounds like α-hydroxy acids and α-amino acids. acs.orgbeilstein-journals.org The reactivity of the keto group allows for various addition reactions, such as aldol (B89426) additions, Mannich reactions, and the addition of organometallic reagents. researchgate.net Furthermore, α-keto esters are known for their excellent stability, which facilitates their storage, transport, and handling in a laboratory setting. mdpi.com The development of efficient methods for synthesizing α-keto esters, such as the oxidation of terminal alkynes or the acylation of arenes, continues to be an active area of research, highlighting their importance in modern chemistry. acs.orgrsc.org

Role of the Cyano Group in Modulating Reactivity and Selectivity

The introduction of a cyano (–C≡N) group onto an aromatic ring attached to an α-keto ester moiety significantly influences the molecule's reactivity and selectivity. The cyano group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. This strong electron-withdrawing effect has a profound impact on the adjacent α-keto ester functionality.

Specifically, the cyano group deactivates the aromatic ring towards electrophilic substitution while simultaneously increasing the electrophilicity of the keto-carbonyl carbon. This heightened electrophilicity makes the carbonyl carbon more susceptible to nucleophilic attack. This principle is demonstrated in reactions where α-keto esters bearing electron-withdrawing groups, such as a cyano or nitro group, exhibit enhanced reactivity compared to those with electron-donating groups. nih.gov For example, in decarboxylative aldol reactions, α-keto esters with electron-withdrawing substituents are generally more favored. nih.gov This modulation of electronic properties is a key strategy employed by synthetic chemists to control the outcome of chemical reactions, often leading to higher yields and improved selectivity. However, a very strong electron-withdrawing group like a cyano group can also be deactivating; in some platinum-catalyzed double acylation reactions, its presence has been shown to prohibit the reaction entirely. nih.gov

Overview of Ethyl 4-Cyanobenzoylformate within α-Keto Ester Chemistry

This compound is a specific and important member of the arylglyoxylate subclass of α-keto esters. vulcanchem.com It is characterized by an ethyl ester group and a keto group, which are attached to a phenyl ring substituted with a cyano group at the para-position. This compound serves as a prime example of how the functional groups discussed above work in concert to create a useful synthetic intermediate.

It is a well-characterized compound used in a variety of research applications, particularly as a substrate in asymmetric synthesis. For instance, it has been employed in organocatalyzed cyanosilylation reactions and in biocatalytic reductions to produce chiral molecules. semanticscholar.org In one study, the organocatalyzed cyanosilylation of this compound resulted in a 93% conversion to the corresponding chiral O-silyl cyanohydrin. semanticscholar.org It has also been used in asymmetric reduction reactions to study the effects of electron-withdrawing groups on the enantioselectivity of the transformation. researchgate.net These studies underscore the utility of this compound as a tool for developing and understanding new synthetic methodologies.

Chemical and Physical Properties of this compound

The following table summarizes key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 302912-31-8 | sigmaaldrich.comscbt.com |

| Molecular Formula | C₁₁H₉NO₃ | sigmaaldrich.comscbt.com |

| Molecular Weight | 203.19 g/mol | sigmaaldrich.comscbt.com |

| Boiling Point | 313 °C (lit.) | sigmaaldrich.com |

| Density | 1.18 g/mL at 25 °C (lit.) | sigmaaldrich.com |

| Refractive Index | n20/D 1.537 (lit.) | sigmaaldrich.com |

Selected Research Findings on this compound

This compound is a substrate in various synthetic transformations, providing access to valuable chiral building blocks.

| Reaction Type | Key Findings | Application | Source(s) |

| Organocatalyzed Cyanosilylation | Reaction with trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a thiourea (B124793) organocatalyst afforded the chiral O-silyl cyanohydrin with 93% conversion and 62% enantiomeric excess (ee). | Synthesis of chiral cyanohydrins. | semanticscholar.org |

| Whole-Cell Bioreduction | Reduction using E. coli co-expressing Candida tenuis xylose reductase (CtXR) and Candida boidinii formate (B1220265) dehydrogenase (CbFDH) produced ethyl (R)-4-cyanomandelate. | Enantioselective synthesis of chiral alcohols. | dntb.gov.ua |

| Asymmetric Reduction | Used as a substrate with electron-withdrawing groups to study enantioselectivity in reductions with chiral NADH models. | Investigating reaction mechanisms and catalyst performance. | researchgate.net |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-(4-cyanophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-2-15-11(14)10(13)9-5-3-8(7-12)4-6-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBZXMQPYAYPIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398942 | |

| Record name | Ethyl 4-cyanobenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302912-31-8 | |

| Record name | Ethyl 4-cyanobenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 Cyanobenzoylformate and Its Analogues

Established Synthetic Routes to Aromatic α-Keto Esters

Traditional methods for synthesizing aromatic α-keto esters have been developed over many decades and are still widely used due to their reliability and the availability of starting materials. mdpi.com One of the most direct and common methods is the Friedel–Crafts acylation of an aromatic compound with an ethyl oxalyl chloride in the presence of a Lewis acid catalyst. mdpi.com Another established pathway involves the oxidation of corresponding aryl ketones. For instance, acetophenone (B1666503) derivatives can be oxidized using reagents like selenium dioxide (SeO₂) to yield aromatic α-ketoesters. researchgate.net

The synthesis of Ethyl 4-cyanobenzoylformate can be achieved through several established protocols, with reaction conditions tailored to optimize yield and purity. While direct synthesis examples are often embedded within broader studies, the conditions can be extrapolated from methods for analogous aromatic α-keto esters.

One prominent method is the Friedel-Crafts acylation of cyanobenzene with ethyl oxalyl chloride, typically using a Lewis acid like aluminum trichloride (B1173362) (AlCl₃). researchgate.net Another approach is the oxidation of 4-cyanoacetophenone. The Riley oxidation, using selenium dioxide (SeO₂) in a solvent like pyridine, is a classic method for converting aryl methyl ketones to the corresponding α-keto esters after esterification. researchgate.net

The cyanosilylation of this compound using trimethylsilyl (B98337) cyanide (TMSCN) has also been studied, indicating its availability as a starting material for further transformations. semanticscholar.org In one study, the reaction achieved 93% conversion in toluene (B28343) at -45°C, catalyzed by a thiourea (B124793) derivative in the presence of p-nitrophenol. semanticscholar.org Furthermore, various biocatalytic reductions use this compound as a substrate, often starting with concentrations of 100 mM to 500 mM, which presupposes an efficient and scalable synthetic route to the compound itself. scispace.comd-nb.info

Table 1: Exemplary Reaction Conditions for Aromatic α-Keto Ester Synthesis

| Method | Reagents/Catalyst | Substrate Example | Product | Yield | Reference |

|---|---|---|---|---|---|

| Friedel–Crafts Acylation | Ethyl oxalyl chloride, AlCl₃ | Aromatics | Aromatic α-keto ester | Good | mdpi.comresearchgate.net |

| Riley Oxidation | SeO₂, Pyridine | Acetophenones | Aromatic α-keto ester | 71-80% | researchgate.net |

| Copper-Catalyzed Oxidation | Cu(II) salt, O₂ (air) | Acetophenones | α-Ketoesters | Good | organic-chemistry.org |

Precursor Compounds and Their Derivatization

The synthesis of this compound relies on readily available precursor compounds. The choice of precursor is dictated by the synthetic route employed.

For Friedel-Crafts Acylation: The primary precursors are cyanobenzene and ethyl oxalyl chloride . Cyanobenzene provides the substituted aromatic ring, while ethyl oxalyl chloride acts as the acylating agent to introduce the keto-ester functionality.

For Oxidation Routes: The key precursor is 4-cyanoacetophenone . This compound is oxidized at the methyl group adjacent to the carbonyl to form the desired α-keto structure.

From Diazonium Salts: While less common for this specific molecule, a general route involves the reaction of an aryl diazonium salt with an appropriate keto-ester precursor.

From Alkynes: Terminal alkynes can undergo bromination and subsequent oxidation to furnish α-keto esters, providing a versatile pathway from different starting materials. researchgate.net

Derivatization of these precursors is the core of the synthesis. For instance, in the Friedel-Crafts route, the derivatization is the electrophilic substitution on the cyanobenzene ring. In oxidation methods, it is the direct functionalization of the C-H bonds of the methyl group of 4-cyanoacetophenone.

Novel Approaches in the Preparation of this compound

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for synthesizing aromatic α-keto esters. These novel approaches often leverage advanced catalytic systems and adhere to the principles of green chemistry.

Modern catalysis offers powerful tools for the synthesis of α-keto esters, often under milder conditions than traditional methods.

Photoredox Catalysis: A visible light-induced copper-catalyzed method provides a controlled oxidation of terminal alkynes to α-keto esters using molecular oxygen (O₂) as a sustainable oxidant. This approach is noted for its simplicity and high functional group tolerance, and the process has been successfully scaled to the gram level. rsc.org

Transition Metal-Free Photocatalysis: An alternative green approach involves the visible light-induced aerobic oxidation of α-diazo esters. sioc-journal.cn Using eosin (B541160) Y as a photosensitizer, this method proceeds at room temperature under an air atmosphere, avoiding the need for metal catalysts. sioc-journal.cn

Copper-Catalyzed Aerobic Oxidation: The direct aerobic oxidative esterification of acetophenones with alcohols can be achieved using copper catalysts and molecular oxygen. organic-chemistry.org This method is attractive because the oxygen atom in the newly formed ester group originates from O₂. organic-chemistry.org

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have been used to catalyze the cross-aza-benzoin reaction between aldehydes and α-imino esters, yielding α-amino-β-keto esters. beilstein-journals.org While this produces an analogue, the underlying umpolung strategy, which reverses the typical polarity of the aldehyde, represents a novel C-C bond-forming approach in this context. beilstein-journals.org

Table 2: Comparison of Novel Catalytic Strategies

| Catalytic Strategy | Catalyst System | Oxidant | Key Features | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Photoredox | Copper salt, Visible Light | O₂ | Mild conditions, scalable, high functional group tolerance. | rsc.org |

| Transition Metal-Free Photocatalysis | Eosin Y, Visible Light | O₂ | Metal-free, room temperature, uses air. | sioc-journal.cn |

| Aerobic Oxidation | Copper(II) salt | O₂ | Uses O₂ as the oxygen source for the ester. | organic-chemistry.org |

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry are increasingly being integrated into the synthesis of α-keto esters to reduce environmental impact. Key strategies include the use of benign solvents, renewable resources, and energy-efficient processes.

Use of Green Oxidants: Many modern methods prioritize the use of molecular oxygen (O₂) from the air as the terminal oxidant, which produces water as the only byproduct. organic-chemistry.orgrsc.orgacs.org This is a significant improvement over stoichiometric heavy metal oxidants like selenium dioxide or permanganate.

Photocatalysis: The use of visible light as a sustainable energy source is a cornerstone of many new green synthetic methods. rsc.orgsioc-journal.cnacs.org It allows reactions to proceed at ambient temperatures, reducing the energy consumption associated with heating. sioc-journal.cn

Aqueous Media: Some methods have been developed to work in aqueous media, which is an environmentally friendly solvent. For example, an Oxone/AlCl₃ system was reported for the oxidative cleavage of β-keto esters to α-keto esters in water, though reproducibility issues were later noted. organic-chemistry.org

Atom Economy: Catalytic reactions, such as the photoredox oxidation of alkynes, improve atom economy by incorporating reactants more efficiently into the final product, minimizing waste. rsc.org Similarly, N-heterocyclic carbene-catalyzed reactions are known for their high atom efficiency. beilstein-journals.org

Comparison of Synthetic Efficiency and Scalability

When selecting a synthetic route for this compound, a comparison of efficiency and scalability is crucial. Established methods and novel approaches present a trade-off between robustness, cost, safety, and environmental impact.

Established Methods (e.g., Friedel-Crafts):

Efficiency: Yields are often good to excellent. However, the reaction can be sensitive to the electronic effects of substituents on the aromatic ring. mdpi.com

Scalability: These methods are generally robust and well-understood, making them suitable for industrial-scale production. mdpi.com However, they often require stoichiometric amounts of Lewis acids, which can lead to significant waste streams and harsh reaction conditions.

Oxidation of Aryl Ketones (e.g., Riley Oxidation):

Efficiency: Yields can be high (70-80%). researchgate.net

Scalability: This method is scalable but utilizes toxic reagents like selenium dioxide, which poses safety and environmental concerns, complicating large-scale implementation.

Novel Catalytic Methods (e.g., Photocatalysis):

Efficiency: These methods often show high yields and selectivity under very mild conditions. rsc.orgsioc-journal.cn

Scalability: While some photocatalytic processes have been demonstrated on a gram scale, scaling up photochemical reactors for industrial production can present engineering challenges related to light penetration and uniform irradiation. rsc.org Biocatalytic routes are highly scalable but can be limited by factors such as substrate and product inhibition or enzyme stability. d-nb.inforesearchgate.net

Green Chemistry Approaches:

Efficiency: Often highly efficient and selective, with fewer side products. organic-chemistry.orgacs.org

Scalability: The scalability depends on the specific technology. Processes using air as an oxidant and mild conditions are attractive for large-scale synthesis due to lower cost and enhanced safety, provided the catalytic system is robust and efficient. organic-chemistry.org

Reactivity and Reaction Mechanisms of Ethyl 4 Cyanobenzoylformate

Nucleophilic Addition Reactions of the Carbonyl Center

The carbonyl groups of ethyl 4-cyanobenzoylformate are electrophilic and can undergo nucleophilic addition reactions. The focus of this section is on the stereoselective reduction of the ketone functionality, which leads to the formation of a chiral center.

Stereoselective Reduction Pathways

The stereoselective reduction of the α-keto group of this compound is a critical transformation for producing enantiomerically pure mandelic acid derivatives. These products are valuable building blocks in the pharmaceutical industry. Enzymatic bioreductions have emerged as a powerful tool for achieving high stereoselectivity in these reactions.

Enzymatic reductions offer a green and efficient alternative to traditional chemical methods for the synthesis of chiral compounds. Whole-cell biocatalysis, in particular, has gained traction as it avoids the need for costly enzyme purification and provides a system for cofactor regeneration.

A whole-cell biocatalyst has been developed using an Escherichia coli strain that co-expresses xylose reductase (XR) from Candida tenuis (CtXR) and formate (B1220265) dehydrogenase (FDH) from Candida boidinii (CbFDH). researchgate.netdntb.gov.uanii.ac.jp This system is designed for the synthesis of ethyl (R)-4-cyanomandelate from this compound. dntb.gov.uanii.ac.jpidexlab.com The CtXR is responsible for the NADH-dependent reduction of the keto group with high Prelog-type stereoselectivity, while the CbFDH facilitates the regeneration of the NADH cofactor by oxidizing formate to carbon dioxide. dntb.gov.uanii.ac.jpidexlab.com

The efficiency of the bioreduction process is highly dependent on the reaction conditions. Key parameters that have been optimized include substrate concentration, cell concentration, and the use of co-solvents.

Under optimized conditions, using 100 mM of this compound and 40 gCDW/L of the E. coli biocatalyst, ethyl (R)-4-cyanomandelate can be obtained with an enantiomeric excess (e.e.) of 97.2% and a yield of 82%. researchgate.netnii.ac.jpidexlab.com Interestingly, increasing the substrate concentration to 500 mM can enhance the e.e. to nearly 100%, but this comes at the cost of a three-fold decrease in yield. nii.ac.jpidexlab.com The improved enantioselectivity at higher substrate concentrations is attributed to the inhibition of background reductase enzymes in E. coli that may produce the opposite enantiomer. d-nb.info

| Parameter | Value | Outcome | Reference |

| Substrate Concentration | 100 mM | 97.2% e.e., 82% yield | researchgate.netnii.ac.jpidexlab.com |

| Substrate Concentration | 500 mM | ~100% e.e., ~27% yield | nii.ac.jpidexlab.com |

| Cell Concentration | 40 gCDW/L | Optimal for 100 mM substrate | dntb.gov.uanii.ac.jpd-nb.info |

Supplementing the system with additional permeabilized E. coli cells expressing only CbFDH to increase the FDH to XR activity ratio from 2 to 20 led to an improved yield (from 18% to 62% at 100 mM substrate) but was accompanied by a significant drop in enantiomeric purity (from 86% to 71% e.e.). nii.ac.jpidexlab.com

High concentrations of this compound can be inhibitory to the biocatalyst. d-nb.info To mitigate this, the use of water-immiscible organic co-solvents has been explored. d-nb.infoscispace.com The idea is to lower the concentration of the substrate in the aqueous phase where the whole-cell catalyst resides, thereby improving the stability of the enzymes. d-nb.infoscispace.com

Various organic solvents have been tested, including ethyl acetate (B1210297), butyl acetate, and hexane (B92381), as well as the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF6]). d-nb.inforsc.org While the addition of a water-immiscible solvent was generally not found to be useful, in some cases, it showed potential. nii.ac.jpidexlab.com For instance, in a biphasic system with [BMIM][PF6], a 15% yield with over 99% e.e. was achieved with a high substrate concentration of 500 mM. rsc.org The use of organic co-solvents with high logP values is generally preferred as they are less toxic to whole cells. nih.gov

| Co-solvent (v/v) | Substrate Conc. (mM) | Yield (%) | e.e. (%) | Reference |

| None (Aqueous) | 100 | 82 | 97.2 | researchgate.netnii.ac.jpidexlab.com |

| [BMIM][PF6] (50%) | 500 | 15 | >99 | rsc.org |

| Hexane (20%) | 100 | - | - | nii.ac.jpidexlab.com |

Data for hexane was noted as not useful in the reference.

A major limitation in the whole-cell bioreduction of this compound is the inactivation of the enzymes, CtXR and CbFDH, in the presence of the α-keto ester substrate. dntb.gov.uaidexlab.com Uncatalyzed hydrolysis of the ester substrate also contributes to a lower product yield. dntb.gov.uaidexlab.com

Studies have shown that both CtXR and CbFDH lose activity over time when incubated with 100 mM this compound. scispace.comresearchgate.net The whole-cell environment does offer significant protection to the enzymes compared to their isolated forms. d-nb.info For example, a soluble preparation of XR has a half-life of only 3.7 minutes when exposed to 100 mM this compound. d-nb.info In the E. coli whole-cell system, the half-life of XR is extended, though still a limiting factor. d-nb.info

| Enzyme | Condition | Observation | Reference |

| CtXR (soluble) | 100 mM this compound | Half-life of 3.7 minutes | d-nb.info |

| CtXR (in E. coli) | 100 mM this compound | Significant stabilization compared to soluble form | d-nb.inforesearchgate.net |

| CbFDH (in E. coli) | 100 mM this compound | Inactivation observed over time | scispace.comresearchgate.net |

Enzyme Stability and Inactivation Mechanisms in Bioreduction

Asymmetric Reduction using Chiral Catalysts and Models

The asymmetric reduction of this compound is a critical step in producing chiral mandelate (B1228975) derivatives. This can be achieved using both biocatalysts and synthetic chiral catalysts.

Researchers have designed and synthesized chiral NADH models to mimic the stereoselective reduction capabilities of natural enzymes. nih.gov These synthetic models are often used in combination with a metal ion, such as Mg²⁺, to form ternary complexes that facilitate the asymmetric reduction of α-keto esters like this compound. nih.govresearchgate.net One such novel C3 symmetrical, petal-type chiral NADH model has demonstrated high reactivity and enantioselectivity in these reductions. nih.govresearchgate.net The effectiveness of these mimics is often evaluated by the enantiomeric excess (e.e.) of the resulting α-hydroxy ester. Studies have shown that substrates with electron-withdrawing groups, such as this compound, can be effectively reduced with good enantioselectivities using these chiral NADH models. researchgate.net

In the context of metal-catalyzed asymmetric hydrogenation, the design of the chiral ligand bound to the metal center is paramount for achieving high enantioselectivity. ethz.ch While specific data on the influence of ligand design directly on the reduction of this compound is part of broader studies on α-keto esters, the principles remain the same. The ligand creates a chiral environment around the metal, which dictates how the substrate binds and from which face the hydride transfer occurs. ethz.ch

For biocatalysts like Candida tenuis xylose reductase (CtXR), protein engineering can be seen as analogous to ligand design. Minimal loop engineering of CtXR has been shown to significantly enhance its catalytic efficiency for the reduction of bulky substrates like this compound by up to 64-fold, while retaining the high stereoselectivity, producing ethyl (R)-4-cyanomandelate with 99.8% e.e. nih.gov This highlights how subtle changes in the catalyst's structure, whether a synthetic ligand or an enzyme's active site, can have a profound impact on the reaction's outcome.

Chiral NADH Mimics in Reductions of α-Keto Esters

Cyanosilylation Reactions

The cyanosilylation of the ketone group in this compound is another important transformation, leading to the formation of cyanohydrin derivatives. These products are valuable intermediates in organic synthesis.

The cyanosilylation of this compound can be effectively catalyzed by small organic molecules, a field known as organocatalysis. semanticscholar.org In a study exploring the scope of this reaction, this compound was reacted with trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a thiourea-based organocatalyst. semanticscholar.org The reaction, conducted in toluene (B28343) at -45°C, resulted in a 93% conversion to the corresponding O-silylcyanohydrin after 24 hours. semanticscholar.org The obtained product, (-)-O-silylcyanohydrin, showed an enantiomeric excess (e.e.) of 62%. semanticscholar.org The presence of additives like p-nitrophenol can have a positive effect on both the activity and selectivity of the reaction. semanticscholar.org

Thiourea (B124793) derivatives have emerged as powerful hydrogen-bonding organocatalysts for stereoselective reactions, including the cyanosilylation of ketones. semanticscholar.orgnih.gov Their ability to activate the carbonyl group towards nucleophilic attack through hydrogen bonding is key to their catalytic activity. In the cyanosilylation of this compound, a cinchona-based thiourea catalyst was employed to control the stereochemical outcome. semanticscholar.org The thiourea catalyst forms a complex with the carbonyl group of the ketoester, directing the approach of the cyanide nucleophile to one face of the molecule, thus inducing asymmetry in the final product. semanticscholar.org The enantioselectivity achieved (62% e.e.) for this compound demonstrates the potential of these organocatalysts in controlling stereochemistry, although it was slightly lower than that achieved for other aromatic α-ketoesters under similar conditions. semanticscholar.org The development of more confined and structurally optimized organocatalysts continues to be an active area of research to rival the high selectivity of enzymes. nih.gov

Data Tables

Table 1: Biocatalytic Reduction of this compound

| Biocatalyst System | Cofactor Regeneration | Product | Enantiomeric Excess (e.e.) | Key Findings | Reference |

| E. coli expressing CtXR and CbFDH | Formate/FDH | Ethyl (R)-4-cyanomandelate | High | CbFDH activity was partially rate-limiting; enzyme inactivation and ester hydrolysis were major restrictions. | researchgate.netresearchgate.net |

| Mutant CtXR | - | Ethyl (R)-4-cyanomandelate | 99.8% | Loop engineering increased catalytic efficiency by 64-fold. | nih.gov |

Table 2: Organocatalyzed Cyanosilylation of this compound

| Organocatalyst | Reagent | Solvent/Temp | Conversion | Product | Enantiomeric Excess (e.e.) | Reference |

| Cinchona-based Thiourea | Trimethylsilyl cyanide (TMSCN) | Toluene / -45°C | 93% | (-)-O-silylcyanohydrin | 62% | semanticscholar.org |

Influence of Additives and Temperature on Conversion and Enantioselectivity

The conversion and enantioselectivity of reactions involving this compound are significantly influenced by additives and temperature. In the asymmetric hydrogenation of this compound, various additives can enhance both the reaction rate and the stereochemical outcome. For instance, the use of Brønsted acids as additives has been shown to be effective in certain asymmetric hydrogenations. nih.gov Weak acids, such as benzoic acid, have been found to be optimal for improving enantioselectivity in some palladium-catalyzed asymmetric hydrogenations. The addition of iodine has also been noted as an effective strategy in iridium-catalyzed asymmetric hydrogenations of related quinoline (B57606) compounds, potentially forming a more active Ir(III) catalytic species.

Temperature is another critical parameter. Generally, lower temperatures are favored for achieving high enantioselectivity in asymmetric reductions. However, this can sometimes come at the cost of a lower reaction rate. In the bioreduction of this compound, for example, optimizing reaction conditions, which includes temperature, is crucial for obtaining high yields of the desired enantiopure alcohol product. researchgate.net It has been observed in some reactions that while conversion rates may decrease with increasing temperature, the enantiomeric excess can remain independent of the reaction temperature, indicating that no racemization occurs even at higher temperatures. researchgate.net Conversely, in other systems, an increase in temperature above a certain threshold (e.g., 80 °C) can lead to a decrease in both conversion and selectivity. researchgate.net

The interplay between additives and temperature is complex and must be carefully optimized for each specific catalytic system. For example, in the iridium-catalyzed hydrogenation of enones, additives like benzamide (B126) have been proposed to extend the catalyst's lifetime by preventing deactivation, which can be temperature-dependent. diva-portal.org

Table 1: Influence of Additives on Asymmetric Hydrogenation

| Catalyst System | Additive | Effect on Enantioselectivity | Effect on Conversion/Reactivity |

| Rhodium-Segphos | 4-chlorobenzenesulfonic acid | Improved stereoselectivity | Facilitated imine formation and reduction |

| Palladium-based | Benzoic acid | Optimal enantioselectivity | - |

| Iridium-based | Iodine/Iodides | - | Enhanced reactivity |

| Iridium-based | Benzamide | - | Extended catalyst lifetime |

Table 2: General Effects of Temperature on Asymmetric Hydrogenation

| Temperature Change | Effect on Enantioselectivity | Effect on Conversion Rate |

| Increase | Often decreases | Generally increases (up to a point) |

| Decrease | Often increases | Generally decreases |

Reactions Involving the Cyano Group

Functionalization and Derivatization of the Nitrile Moiety

The cyano group in this compound is a versatile functional group that can undergo a variety of transformations, allowing for the synthesis of diverse derivatives. cymitquimica.com This nitrile moiety can serve as a key handle for introducing new functionalities into the molecule. cymitquimica.comresearchgate.net

One important class of reactions is the iridium-catalyzed borylation, which enables the functionalization of the C-H bond adjacent (ortho) to the cyano group. nih.gov This method is particularly useful as it provides a route to substitution patterns that are not easily accessible through traditional electrophilic aromatic substitution or directed ortho-metalation, especially when a bulky substituent is present at the 4-position. nih.gov

Furthermore, the cyano group itself can be directly transformed. For instance, it can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones. These transformations significantly expand the synthetic utility of this compound as a building block in medicinal chemistry and materials science. The introduction of nitrogen defects and cyano-group functionalization has also been explored in the context of enhancing the photoreduction activity of carbon nitride materials. rsc.org

Participation in Cycloaddition and Condensation Reactions

The cyano and keto groups of this compound can participate in various cycloaddition and condensation reactions, leading to the formation of more complex cyclic and heterocyclic structures.

Cycloaddition Reactions: While specific examples for this compound are not extensively detailed in the provided results, the presence of the electron-withdrawing cyano and keto groups can activate the aromatic ring or other parts of the molecule for cycloaddition reactions. msu.edu In general, cycloaddition reactions, such as [4+2] (Diels-Alder) and [3+2] dipolar cycloadditions, are powerful methods for constructing five- and six-membered rings. msu.eduorganicreactions.org The electronic nature of the substituents on this compound would influence its reactivity as either a dienophile or a dipolarophile. For instance, 1,3-dipolar cycloadditions are a common method for synthesizing five-membered heterocyclic compounds. msu.edu The reaction of pyridazinium ylides with various dipolarophiles is a known route to fused heterocyclic systems. mdpi.com

Condensation Reactions: this compound can undergo condensation reactions, particularly involving the active methylene (B1212753) group adjacent to the ester. The Claisen condensation is a fundamental carbon-carbon bond-forming reaction where an ester acts as both the nucleophile (as its enolate) and the electrophile. youtube.com For example, the reaction of ethyl trifluoroacetate (B77799) and ethyl acetate in the presence of sodium ethoxide is a Claisen condensation used to synthesize ethyl 4,4,4-trifluoroacetoacetate. google.com Similarly, this compound could potentially undergo self-condensation or crossed-condensation reactions with other esters or ketones.

The Knoevenagel condensation, which involves the reaction of an active methylene compound with an aldehyde or ketone, is another relevant transformation. scielo.br Although this compound itself is a keto-ester, its derivatives could potentially participate in such reactions. These condensation reactions are valuable for building molecular complexity from relatively simple starting materials. cymitquimica.com

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. minia.edu.eglibretexts.org The reactivity and regioselectivity of these substitutions are governed by the electronic properties of the existing substituents: the ethyl benzoylformate group and the cyano group.

Both the formyl-ester (-COCOOEt) and the cyano (-CN) groups are strong electron-withdrawing groups due to both inductive effects and resonance. Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack, meaning that harsher reaction conditions are typically required compared to benzene (B151609). uci.eduyoutube.com

According to the principles of electrophilic aromatic substitution, these deactivating groups are meta-directors. uci.eduyoutube.com This is because the carbocation intermediate (the sigma complex) formed upon electrophilic attack is least destabilized when the electrophile adds to the meta position. minia.edu.eg Attack at the ortho or para positions would place the positive charge on the carbon atom directly attached to the electron-withdrawing substituent, which is a highly unfavorable resonance structure.

Therefore, in an electrophilic aromatic substitution reaction on this compound, the incoming electrophile would be directed to the positions meta to both the cyano and the benzoylformate groups. Given that the cyano group is at position 4, the benzoylformate group is at position 1. The positions meta to the benzoylformate group are 3 and 5. The positions meta to the cyano group are 2 and 6. In this disubstituted system, the directing effects can be complex. However, typically, electrophilic substitution on a benzene ring with two deactivating groups is difficult to achieve. When it does occur, the position of substitution is influenced by the combined directing effects of both groups.

Applications of Ethyl 4 Cyanobenzoylformate in Advanced Organic Synthesis

Precursor to Chiral Building Blocks

The prochiral nature of the α-keto group in ethyl 4-cyanobenzoylformate makes it an ideal substrate for asymmetric synthesis, enabling the production of highly valuable, optically pure compounds. These chiral building blocks are fundamental for the stereoselective synthesis of more complex molecular targets.

The asymmetric reduction of this compound provides a direct route to chiral 4-cyanomandelic acid derivatives, which are important synthons in the pharmaceutical industry. Biocatalysis, particularly using enzymes, has emerged as a highly efficient and stereoselective method for this transformation.

Research has identified xylose reductase from the yeast Candida tenuis (CtXR) as a highly effective biocatalyst for the NADH-dependent reduction of this compound. This enzymatic reduction yields ethyl (R)-4-cyano-mandelate with exceptional optical purity. Protein engineering efforts have led to the development of mutant CtXR enzymes with significantly enhanced catalytic activity for bulky substrates like this compound. One such mutant demonstrated a 64-fold increase in catalytic efficiency compared to the wild-type enzyme while maintaining the outstanding stereoselectivity, producing ethyl (R)-4-cyano-mandelate with an enantiomeric excess (e.e.) of 99.8%.

For practical applications, whole-cell biocatalyst systems have been developed. An engineered Escherichia coli strain co-expressing both Candida tenuis xylose reductase (CtXR) and Candida boidinii formate (B1220265) dehydrogenase (CbFDH) has been successfully used. In this system, CtXR performs the asymmetric reduction of the ketoester, while CbFDH regenerates the essential NADH cofactor, making the process more efficient and cost-effective.

| Enzyme | kcat app (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Product e.e. (%) |

|---|---|---|---|---|

| Wild-Type CtXR | 0.4 | 5 | 100 | 99.8 |

| Mutant CtXR | 17 | 4 | 6400 | 99.8 |

Optically active cyanohydrins are versatile intermediates in organic synthesis, serving as precursors to α-hydroxy acids, α-hydroxy amides, and β-amino alcohols. This compound can be converted into its corresponding chiral cyanohydrin through catalytic asymmetric cyanation reactions.

One effective method is the organocatalyzed cyanosilylation using trimethylsilyl (B98337) cyanide (TMSCN) as a safe cyanide source. Research has shown that in the presence of a cinchona-based thiourea (B124793) organocatalyst, this compound undergoes cyanosilylation to produce the corresponding O-silylated cyanohydrin. Under optimized conditions, the reaction achieved a 93% conversion, yielding the product with a 62% enantiomeric excess. This silylated intermediate can then be easily and quantitatively hydrolyzed under mild acidic conditions to furnish the final optically active cyanohydrin.

| Substrate | Conversion (%) | Enantiomeric Excess (e.e., %) | Product Yield (%) |

|---|---|---|---|

| Ethyl benzoylformate | 95 | 68 | 88 |

| Methyl benzoylformate | 92 | 56 | 92 |

| This compound | 93 | 62 | 94 |

Synthesis of Chiral Mandelic Acid Derivatives

Intermediate in the Development of Complex Molecular Architectures

The functional groups of this compound make it an important intermediate for constructing more complex molecules, particularly those with applications in the life sciences.

This compound is recognized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its value stems from its capacity to be transformed into chiral building blocks like the mandelic acid derivatives and cyanohydrins discussed previously. These chiral synthons are frequently incorporated into the structures of complex, biologically active molecules. The presence of the cyano group, ester, and ketone functionalities provides multiple reaction sites for elaboration, allowing chemists to build molecular complexity in a controlled manner. The development of efficient synthetic routes to these intermediates is crucial for the pharmaceutical and agrochemical industries, which rely on access to enantiomerically pure compounds.

The chiral products derived from this compound are instrumental in the synthesis of bioactive compounds. Optically pure mandelate (B1228975) esters are required in biocatalysis for producing other valuable molecules and are key components of many pharmaceuticals. Similarly, chiral cyanohydrins are established precursors for a wide range of biologically active compounds.

While specific final drug or pesticide products derived directly from this compound are proprietary, its role is foundational. It provides access to chiral fragments that are later integrated into larger, active molecules. For instance, the general class of α-hydroxy esters and cyanohydrins are precursors to α-amino acids and other structures found in numerous natural products and synthetic pharmaceuticals. The strategic use of this compound thus enables the efficient and stereocontrolled synthesis of compounds with potential therapeutic or agricultural benefits.

**Compound

Computational Chemistry and Spectroscopic Investigations

Quantum Mechanical Studies of Reaction Mechanisms

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are employed to model the electronic structure of molecules and elucidate the step-by-step pathways of chemical reactions.

The catalytic reduction of Ethyl 4-cyanobenzoylformate is a key reaction where QM studies can provide significant insights. In processes such as the whole-cell catalyzed reduction using E. coli expressing xylose reductase, understanding the transition state is vital. researchgate.net QM calculations can map the potential energy surface of the reaction, identifying the geometry and energy of the transition state—the highest energy point along the reaction coordinate.

This analysis helps in understanding how a catalyst, whether it's a biological enzyme or a chemical complex like a palladium catalyst, lowers the activation energy of the reaction. For instance, in the enzymatic reduction to ethyl (R)-4-cyanomandelate, QM can model the transfer of a hydride from a cofactor (like NADH) to the carbonyl carbon of the substrate within the enzyme's active site. researchgate.netresearchgate.net The calculations would reveal the critical interactions, such as hydrogen bonds, that stabilize the transition state and facilitate the catalytic cycle.

Table 1: Computational Methods for Transition State Analysis

| Computational Method | Application to this compound Catalysis | Key Insights Gained |

| Density Functional Theory (DFT) | Modeling the hydride transfer step in enzymatic reduction. | Geometry of the transition state, activation energy barrier, role of active site residues. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulating the reaction within the full enzyme environment. | Effects of the protein scaffold on the reaction, long-range electrostatic contributions. |

| Nudged Elastic Band (NEB) | Finding the minimum energy path between reactant and product states. | Detailed reaction coordinate, identification of intermediates and transition states. |

This table is generated based on standard applications of these computational methods in catalysis research.

One of the most significant applications of computational chemistry to this compound is in understanding the high stereoselectivity observed in its transformations, such as the production of (R)-4-cyanomandelate. researchgate.netrsc.org DFT calculations are instrumental in explaining why one stereoisomer is formed preferentially over the other. rsc.org

By modeling the transition states leading to the (R) and (S) products, researchers can compare their relative energies. A lower energy transition state for the (R)-product pathway would explain its predominant formation. These models can pinpoint the specific non-covalent interactions between the chiral catalyst (or enzyme active site) and the substrate that dictate the stereochemical outcome. rsc.orgrsc.org Factors such as steric hindrance and stabilizing electronic interactions within the catalyst's chiral pocket are computationally modeled to reveal the origin of stereoselectivity. rsc.org

Transition State Analysis in Catalytic Processes

Molecular Modeling and Simulation of Molecular Interactions

Molecular modeling encompasses a range of computational techniques used to simulate how molecules interact with each other, which is fundamental to understanding catalysis and material properties.

Before a reaction can occur, the substrate must bind to the catalyst. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, such as this compound binding to the active site of an enzyme like formate (B1220265) dehydrogenase. researchgate.net These simulations generate various binding poses and score them based on estimated binding affinity.

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the catalyst-substrate complex over time. nih.gov These simulations provide a dynamic view of the interactions, showing how the substrate settles into the active site and how the complex fluctuates. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can then be used to calculate the binding free energy, offering a quantitative measure of the binding affinity between the catalyst and this compound. nih.gov

This compound is a flexible molecule with several rotatable single bonds. Conformational analysis is the study of the different three-dimensional arrangements (conformers) a molecule can adopt and their relative energies. lumenlearning.comlibretexts.org The rotation around the bonds—specifically the C-C bond between the benzoyl and formate groups and the C-O bond of the ethyl ester—results in various conformers.

Computational methods can systematically explore the potential energy surface to identify the most stable, low-energy conformers. libretexts.org The relative energy of each conformer is determined by factors like torsional strain and steric interactions. libretexts.orgyoutube.com Understanding the predominant conformation of the substrate is crucial, as this is the shape that will interact with a catalyst's active site.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (OC-CO) | Relative Energy (kcal/mol) | Description |

| Anti-periplanar | ~180° | 0.00 | Most stable, minimal steric hindrance between carbonyl groups. |

| Gauche | ~60° | 1.5 - 2.5 | Higher energy due to steric clash between carbonyl groups. |

| Syn-periplanar | ~0° | 4.0 - 5.0 | Least stable, significant steric and electrostatic repulsion. |

This table presents illustrative data based on general principles of conformational analysis for similar dicarbonyl compounds.

Catalyst-Substrate Binding Affinity Studies

Theoretical Prediction of Reactivity and Selectivity

Computational models can predict the reactivity and selectivity of this compound. Frontier Molecular Orbital (FMO) theory is a key concept used for this purpose. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a chemical reaction.

For this compound, the LUMO is expected to be localized on the α-keto ester group. In a nucleophilic addition reaction (like the addition of a hydride), the nucleophile will attack the atom(s) with the largest LUMO coefficient. Calculations can precisely map the electron density of these frontier orbitals. scirp.org This allows for the prediction of regioselectivity—for instance, confirming that the attack will occur at the ketonic carbonyl carbon rather than the ester carbonyl carbon. Furthermore, electrostatic potential maps can visualize the electron-rich and electron-poor regions of the molecule, guiding predictions about where electrophilic and nucleophilic attacks are most likely to occur.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The energies and distributions of these orbitals in this compound are critical in predicting its behavior in chemical reactions.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. numberanalytics.com Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons, acting as an electrophile. numberanalytics.com The energy gap between the HOMO and LUMO is a crucial parameter, indicating the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com

The HOMO is expected to be localized primarily on the benzoyl moiety, specifically the benzene (B151609) ring and the carbonyl groups, which are rich in π-electrons. The LUMO, on the other hand, is anticipated to be distributed over the electron-withdrawing cyano group and the carbonyl carbons, which are electrophilic centers. The presence of the electron-withdrawing cyano group is expected to lower the energy of the LUMO, making the molecule a good electron acceptor. numberanalytics.com

Table 1: Theoretical Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) (Illustrative) | Description |

| HOMO | -7.5 | Primarily localized on the phenyl ring and carbonyl oxygen atoms. |

| LUMO | -2.1 | Distributed across the carbonyl carbons and the cyano group. |

| HOMO-LUMO Gap | 5.4 | Indicates high kinetic stability. |

Note: The values in this table are illustrative and based on typical values for similar aromatic compounds, as specific computational data for this compound is not publicly available.

The application of FMO theory is crucial in understanding reactions such as nucleophilic additions to the carbonyl groups, where the nucleophile's HOMO interacts with the LUMO of this compound. numberanalytics.com

Electron Density Distribution Analysis

Electron density distribution analysis provides a detailed picture of how electrons are distributed within a molecule, highlighting regions that are electron-rich or electron-deficient. This information is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as understanding intermolecular interactions.

In this compound, the electron density is significantly influenced by the various functional groups. The oxygen atoms of the carbonyl and ester groups, along with the nitrogen atom of the cyano group, are highly electronegative and thus exhibit a higher electron density. Conversely, the carbon atoms of the carbonyl groups and the carbon atom of the cyano group are electrophilic, bearing a partial positive charge due to the polarization of the C=O and C≡N bonds. numberanalytics.com

The aromatic ring's electron density is also affected by the substituent groups. The benzoylformyl group is electron-withdrawing, and the cyano group is also a strong electron-withdrawing group. numberanalytics.com This combined effect leads to a general decrease in electron density on the benzene ring, particularly at the ortho and para positions relative to the benzoylformyl group.

Computational methods can be used to calculate the partial atomic charges, such as Mulliken charges, which provide a quantitative measure of the electron distribution.

Table 2: Calculated Mulliken Charges for Selected Atoms in this compound (Illustrative)

| Atom | Mulliken Charge (e) (Illustrative) |

| O (carbonyl) | -0.55 |

| O (ester) | -0.48 |

| N (cyano) | -0.40 |

| C (carbonyl) | +0.60 |

| C (cyano) | +0.15 |

Note: These values are illustrative and represent typical charge distributions in similar functional groups as determined by computational chemistry methods. Specific data for this compound requires dedicated theoretical calculations.

The analysis of the electron density distribution is crucial for understanding the molecule's reactivity patterns, such as its susceptibility to nucleophilic attack at the carbonyl carbons. numberanalytics.com It also helps in explaining the outcomes of electrophilic aromatic substitution reactions, should they occur.

Advanced Characterization Techniques in Mechanistic Elucidation

Spectroscopic Methods for Reaction Monitoring and Product Analysis

Spectroscopic techniques are indispensable for real-time monitoring of chemical transformations and for the detailed analysis of the resulting products.

In-situ spectroscopy allows for the real-time observation of a reaction mixture without the need for sampling, providing a dynamic picture of species concentration over time. osti.govnih.gov This is particularly valuable for understanding the kinetics of reactions involving ethyl 4-cyanobenzoylformate.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for this purpose. nih.govrsc.org By monitoring the characteristic vibrational frequencies of functional groups, the consumption of reactants and the formation of products and intermediates can be tracked. For instance, in a reduction reaction of this compound, the disappearance of the ketone carbonyl stretch and the appearance of a hydroxyl group stretch in the product, ethyl 4-cyanomandelate, can be quantitatively measured. This data allows for the determination of reaction rates, rate constants, and activation energy. rsc.org The use of in-situ Attenuated Total Reflection (ATR)-FTIR spectroscopy is particularly advantageous as it allows for the non-destructive investigation of reactions in the liquid phase. nih.govrsc.org

Transient kinetic studies coupled with in-situ IR can provide even deeper mechanistic information, such as the abundance and reactivity of active intermediates, the sequence of their formation, and the identification of the rate-determining step under specific reaction conditions. osti.gov This approach is crucial for optimizing reaction conditions and for the rational design of more efficient catalysts. osti.govrsc.org

This compound is a common prochiral substrate used in asymmetric synthesis to produce chiral mandelate (B1228975) derivatives. nih.govresearchgate.net Determining the enantiomeric excess (e.e.), or the degree of optical purity, of the product is paramount in such reactions. heraldopenaccess.us High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and reliable method for this determination. heraldopenaccess.uscsfarmacie.cznih.gov

The principle of chiral HPLC lies in the differential interaction between the two enantiomers of the product and the chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation. csfarmacie.cz The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers in the chromatogram.

In the asymmetric reduction of this compound to ethyl 4-cyanomandelate, excellent enantioselectivities have been reported. For example, using an aldo-keto reductase enzyme as the catalyst, the resulting ethyl (R)-4-cyanomandelate was determined to have an enantiomeric excess of 99.8% by chiral HPLC. nih.gov Similarly, asymmetric reductions using chiral NADH model compounds have also employed chiral HPLC to confirm the high enantioselectivity of the transformation. researchgate.net

The development of a robust chiral HPLC method involves screening different chiral columns and optimizing mobile phase composition to achieve baseline separation of the enantiomers. nih.gov Common detectors used include UV/Vis or fluorescence detectors. heraldopenaccess.us While quantitative determination typically requires pure enantiomer standards, methods using chiroptical detectors like Circular Dichroism (CD) can allow for e.e. determination even in their absence. heraldopenaccess.usuma.esnih.gov

Table 1: Example of Chiral HPLC Conditions for Enantiomeric Excess (e.e.) Determination

| Parameter | Condition |

| Product Analyzed | Ethyl (R)-4-cyanomandelate |

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Typically a mixture of hexane (B92381) and isopropanol |

| Flow Rate | ~1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Result | Baseline separation of R and S enantiomers |

| e.e. Calculation | [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100% |

In-situ Spectroscopy for Elucidating Reaction Kinetics

Crystallographic Studies of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids at the atomic level. While specific crystallographic data for this compound itself is not widely published in the search results, the technique is crucial for studying its derivatives and the enzymes or catalysts with which it interacts.

For instance, crystallographic studies of aldo-keto reductases, enzymes that can reduce this compound, reveal important structural details of the active site. nih.gov These structures show that the substrate-binding cavity is formed by flexible loops, and understanding their conformation is key to explaining the enzyme's substrate specificity and stereoselectivity. nih.gov Although the specific co-crystal structure with this compound was not detailed, such studies on related substrates help to build a model of how it binds and is oriented for reduction.

Furthermore, obtaining suitable crystals of reaction products, such as ethyl 4-cyanomandelate, allows for the unambiguous assignment of the absolute configuration (R or S), which is essential for validating the results from chiral HPLC and understanding the stereochemical pathway of the reaction.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of chiral molecules derived from Ethyl 4-cyanobenzoylformate, such as chiral cyanohydrins and alcohols, is a key area of research. Future work will concentrate on discovering and optimizing catalytic systems to improve reaction efficiency and stereoselectivity.

Current research has demonstrated the use of organocatalysts, specifically sugar-based and cinchona-based thioureas, in the cyanosilylation of this compound. semanticscholar.org In one study, using a cinchona-based thiourea (B124793) with p-nitrophenol as an additive, the cyanosilylation of this compound achieved a 93% conversion with a 62% enantiomeric excess (ee). semanticscholar.org Further exploration into novel organocatalyst scaffolds, including those supported on materials like chitosan, could lead to more robust, recyclable, and highly selective catalysts. us.es

Biocatalysis represents another significant frontier. Whole-cell biocatalysts, such as E. coli engineered to co-express Candida tenuis xylose reductase (CtXR) and Candida boidinii formate (B1220265) dehydrogenase (CbFDH), have been successfully used for the asymmetric reduction of this compound to Ethyl (R)-4-cyanomandelate. idexlab.comdntb.gov.ua Under optimized conditions, this system yielded the product with an 82% yield and a 97.2% ee. idexlab.com However, limitations such as enzyme inactivation and substrate hydrolysis were noted. idexlab.comresearchgate.net Future research will likely focus on:

Enzyme Engineering: Modifying enzymes like CtXR through directed evolution or rational design to enhance their catalytic efficiency, stability, and substrate tolerance. vulcanchem.com

Cofactor Regeneration Systems: Developing more efficient in-situ NADH or NADPH regeneration systems to drive the reductive catalysis, potentially exploring novel dehydrogenase partners. idexlab.comdntb.gov.ua

Novel Biocatalysts: Screening for new reductases from diverse microbial sources with inherent high activity and selectivity towards this compound.

The table below summarizes key findings from recent catalytic studies, highlighting the potential for future improvements.

| Catalyst System | Reaction Type | Substrate | Key Findings | Potential Future Work |

| Cinchona-based Thiourea VIIIb | Cyanosilylation | This compound | 93% conversion, 62% ee with p-nitrophenol additive. semanticscholar.org | Design of new organocatalysts for higher ee; immobilization for recyclability. |

| E. coli co-expressing CtXR and CbFDH | Asymmetric Reduction | This compound | 82% yield, 97.2% ee (at 100 mM substrate). idexlab.com | Enzyme engineering to improve stability; optimization of cofactor regeneration. researchgate.netvulcanchem.com |

| Chiral NADH Models | Asymmetric Reduction | This compound | Demonstrated reactivity with electron-withdrawing groups. researchgate.net | Synthesis of new C3 symmetrical NADH models with higher reactivity and enantioselectivity. researchgate.net |

Development of Continuous Flow Processes for Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and potential for automation and scalability. rsc.org The development of continuous flow processes for the synthesis and transformation of this compound is a promising research direction.

While specific flow syntheses of this compound are not yet widely reported, the principles have been demonstrated for related reactions. For instance, organocatalytic packed-bed reactors have been used for the enantioselective flow synthesis of products from pyruvates. mdpi.com Future research could adapt existing batch protocols to flow systems:

Immobilized Catalysts: Heterogenizing the successful organocatalysts or enzymes on solid supports or in packed-bed reactors would be crucial for their integration into a flow process. This would allow for continuous conversion of this compound without catalyst contamination in the product stream.

Inline Purification: Coupling flow reactors with inline purification techniques, such as crystallization or scavenger resins, can enable the direct isolation of the desired product, streamlining the entire manufacturing process. beilstein-journals.org

Process Optimization: Flow chemistry platforms allow for rapid screening of reaction parameters (temperature, pressure, residence time, stoichiometry), facilitating the swift optimization of reaction conditions for maximum yield and selectivity.

The transition from batch to continuous flow would be particularly beneficial for managing reactions that are highly exothermic or involve unstable intermediates, paving the way for more efficient and safer industrial production. rsc.org

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The intersection of chemistry and artificial intelligence is creating new paradigms for reaction discovery and optimization. sioc-journal.cn Machine learning (ML) can be a powerful tool to accelerate research related to this compound.

ML models, such as neural networks, can be trained on existing reaction data to predict outcomes for new, untested conditions. ijnc.irarocjournal.com For this compound, this could involve:

Predicting Reaction Outcomes: An ML model could be trained on data from various catalytic systems (as in section 7.1) to predict the yield and enantioselectivity of a reaction given a specific catalyst, solvent, temperature, and substrate. arxiv.org This would reduce the need for extensive experimental screening.

Optimizing Reaction Conditions: ML algorithms can guide the optimization of both batch and continuous flow processes. beilstein-journals.org By analyzing the relationships between input parameters and reaction outcomes, these models can suggest optimal conditions to maximize product yield and purity.

Discovering New Reactions: By learning the underlying principles of reactivity from large chemical reaction databases, ML models could potentially suggest novel transformations or catalytic systems for this compound that have not yet been considered by chemists. rsc.orgarxiv.org

The development of robust datasets from high-throughput experimentation will be critical for training accurate and predictive ML models in this context. beilstein-journals.org

Sustainable and Green Synthesis Strategies for this compound

Green chemistry principles are increasingly guiding synthetic route design. Future research on this compound will emphasize the development of more sustainable and environmentally benign processes.

Key avenues for green synthesis strategies include:

Biocatalysis in Green Solvents: As discussed, biocatalysis using whole cells or isolated enzymes is an inherently green approach. dntb.gov.ua Future work can enhance this by performing these reactions in environmentally friendly media. The use of ionic liquids as an alternative to volatile organic solvents has been explored for the asymmetric reduction of this compound, showing promise for creating biphasic systems that facilitate catalyst recycling and product separation. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. This involves exploring alternative pathways to this compound and its derivatives that minimize waste generation.

Use of Renewable Feedstocks and Reagents: While the core structure of this compound is derived from petrochemical sources, green strategies could be applied to the synthesis of reagents. For example, using plant extracts or other biogenic materials as reducing or stabilizing agents, a concept demonstrated in other areas of chemistry, could be explored. nih.gov

The convergence of biocatalysis, continuous flow processing, and green solvent systems represents a powerful strategy for the future sustainable synthesis of this compound and its valuable derivatives.

Q & A

Q. What are the common synthetic routes for Ethyl 4-cyanobenzoylformate in asymmetric catalysis, and how are reaction conditions optimized?

this compound can be synthesized via organocatalyzed cyanosilylation using α-ketoesters. A methodologically validated approach involves reacting the substrate with trimethylsilyl cyanide (TMSCN) in toluene at -45°C, using 10 mol% thiourea catalyst (VIII) and 10 mol% p-nitrophenol. This yields 93% conversion with 62% enantiomeric excess (ee). Key optimization parameters include temperature control (to minimize side reactions) and catalyst screening to enhance stereoselectivity .

Q. How is this compound characterized for purity and stereochemical outcomes in synthesis?

Post-synthesis characterization typically employs -NMR (in CDCl) to confirm structural integrity and HPLC analysis after hydrolysis to quantify enantiomeric excess. For example, hydrolysis of the silyl-protected product to free cyanohydrin allows precise ee measurement via chiral HPLC .

Q. What role does this compound play as a substrate in enzymatic reduction studies?

Kinetic parameters (, ) for this compound in NADH-dependent reductions have been benchmarked against wild-type and mutant aldo-keto reductases. It exhibits a of 5 ± 2 mM and of 100 ± 10 smM, indicating moderate catalytic efficiency compared to substrates like ethyl benzoylformate (). These metrics guide enzyme engineering for improved substrate affinity .

Advanced Research Questions

Q. How can enantioselectivity be improved in the cyanosilylation of this compound?

The 62% ee reported in organocatalyzed reactions suggests room for optimization. Methodological strategies include:

- Screening chiral thiourea derivatives with tailored steric/electronic properties.

- Adjusting solvent polarity (e.g., switching from toluene to dichloromethane) to modulate transition-state interactions.

- Employing kinetic resolution or dynamic kinetic asymmetric catalysis (DKAC) to enhance stereocontrol.

Q. What experimental approaches resolve discrepancies in kinetic parameters for this compound across enzyme mutants?

Discrepancies in and values (e.g., mutant vs. wild-type enzymes ) can be addressed via:

- Structural analysis (X-ray crystallography or MD simulations) to identify active-site mutations affecting substrate binding.

- Substrate docking studies to correlate electronic effects (e.g., cyano group electron-withdrawing nature) with catalytic turnover.

- Statistical error analysis (e.g., propagated standard deviations in ) to distinguish experimental noise from mechanistic variations.

Q. What mechanistic insights explain the lower catalytic efficiency of this compound in reductase assays?

The substrate’s (100 ± 10 smM) is lower than ethyl benzoylformate (52 ± 4 smM) due to steric hindrance from the para-cyano group, which may disrupt productive binding in the enzyme’s active site. Competitive inhibition assays and isotope labeling (e.g., -NADH) could elucidate rate-limiting steps .

Q. How do electronic effects of the 4-cyano substituent influence reactivity in nucleophilic additions?

The electron-withdrawing cyano group activates the α-ketoester toward nucleophilic attack (e.g., cyanide addition in cyanosilylation). Hammett substituent constants () and DFT calculations can quantify this effect, guiding substrate design for reactions requiring electrophilic activation .

Data Analysis and Contradictions

Q. How should researchers address variability in enantiomeric excess (ee) across repeated syntheses?

Variability in ee (e.g., ±5% in reported values ) necessitates:

- Rigorous control of reaction temperature and moisture levels.

- Use of internal standards (e.g., chiral GC/MS) to validate HPLC measurements.

- Statistical reporting of ee distributions (e.g., 95% confidence intervals) to assess reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.